

Chemical properties and reactivity of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Methoxyquinolin-5-amine

Cat. No.: B1614939

[Get Quote](#)

An In-depth Technical Guide to **8-Methoxyquinolin-5-amine**: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **8-Methoxyquinolin-5-amine**, a versatile heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will delve into its fundamental chemical and physical properties, explore its reactivity with a focus on synthetic applications, and highlight its utility as a key intermediate in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this important molecule.

Introduction and Molecular Overview

8-Methoxyquinolin-5-amine, also known by synonyms such as 5-Methoxy-8-quinolinamine and the "Chen Auxiliary," is a substituted quinoline derivative.^{[1][2][3]} The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the antimalarial drug primaquine.^{[4][5]} The unique arrangement of the methoxy and amine substituents on the **8-Methoxyquinolin-5-amine** ring system imparts specific reactivity and properties that make it a valuable tool in modern organic synthesis.

Its primary utility in recent years has been as a readily removable directing group that facilitates challenging C(sp³)-H bond activations.[2][6][7] This capability has opened new avenues for the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidones and dibenzoxazepinones.[1][6] This guide will explore the causality behind its function as a directing group, detail its synthesis, and provide a technical summary of its properties.

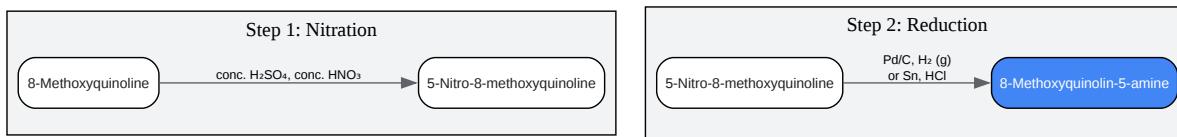
Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Core Properties

The key physicochemical properties of **8-Methoxyquinolin-5-amine** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	30465-68-0	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[2][8]
Molecular Weight	174.20 g/mol	[3][8]
Appearance	Yellow to brown solid powder	[2][9]
Melting Point	90-95 °C	[2][3][7]
Boiling Point (Predicted)	355.7 ± 27.0 °C	[2][6][7]
Density (Predicted)	1.217 ± 0.06 g/cm ³	[2][6][7]
pKa (Predicted)	3.98 ± 0.12	[2][6][7]
Storage Conditions	2–8 °C, under inert gas (Nitrogen or Argon)	[2][6][7]


Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **8-Methoxyquinolin-5-amine**.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group ($-\text{OCH}_3$) protons, and a broad signal for the amine ($-\text{NH}_2$) protons. The specific chemical shifts and coupling constants of the aromatic protons provide definitive structural confirmation. A certificate of analysis for a commercial sample confirms that the ^1H NMR spectrum is consistent with the structure.[9]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including the methoxy carbon and the eight carbons of the quinoline ring system.
- Infrared (IR) Spectroscopy: The IR spectrum of the parent compound, 5-amino-8-methoxyquinoline, shows characteristic absorptions for the amino group ($-\text{NH}$) stretches around 3300-3450 cm^{-1} .[10] Aromatic C=C stretching is observed around 1579 cm^{-1} .[10]

Synthesis of 8-Methoxyquinolin-5-amine

The most common and efficient synthesis of **8-Methoxyquinolin-5-amine** involves a two-step process starting from 8-methoxyquinoline. This precursor can be synthesized from 8-hydroxyquinoline.[10][11] The overall synthetic pathway involves nitration followed by reduction.

[Click to download full resolution via product page](#)

Synthetic pathway to 8-Methoxyquinolin-5-amine.

Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline

This protocol details the reduction of the nitro intermediate to the final amine product. The nitro precursor is synthesized by treating 8-methoxyquinoline with a mixture of concentrated sulfuric and nitric acids.[10]

Materials:

- 5-Nitro-8-methoxyquinoline
- Anhydrous Ethanol
- 10% Palladium on Carbon (Pd/C) catalyst
- Diatomaceous earth (Celite®)
- Hydrogen gas (H₂) source
- Two-necked round-bottom flask
- Rotary evaporator

Procedure:

- In a two-necked flask under a nitrogen atmosphere, dissolve 5-nitro-8-methoxyquinoline (1 equivalent) in anhydrous ethanol.[6]
- Carefully add the 10% Pd/C catalyst (approx. 10% by weight of the starting material).[6]
- Replace the nitrogen atmosphere with a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction mixture vigorously at room temperature for approximately 6 hours.[6]
Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
- Rinse the filter pad with additional ethanol to ensure complete recovery of the product.

- Concentrate the filtrate using a rotary evaporator to yield the final product, **8-Methoxyquinolin-5-amine**, typically as a yellow solid.^[6] An 83% yield has been reported for this transformation.^[6]

Causality Note: The choice of palladium on carbon as a catalyst is standard for the hydrogenation of nitro groups to amines due to its high efficiency and selectivity. The reaction proceeds under mild conditions (room temperature and atmospheric pressure of H₂), making it a practical and high-yielding method.^[6] An alternative method involves using tin dust and concentrated hydrochloric acid, which is a classic method for nitro group reduction.^[10]

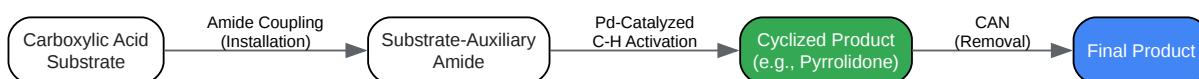
Chemical Reactivity and Synthetic Applications

The reactivity of **8-Methoxyquinolin-5-amine** is dominated by the nucleophilic character of the primary amine and its unique ability to act as a bidentate directing group in transition metal-catalyzed reactions.

Reactivity of the Amine Group

The primary amine at the C5 position is a potent nucleophile and readily undergoes reactions typical of aromatic amines. The most significant of these is amide bond formation. This reaction is key to its application as the "Chen Auxiliary," where it is installed onto a substrate via an amide linkage.^{[3][6]}

The "Chen Auxiliary": A Removable Directing Group for C-H Activation


A cornerstone of this molecule's utility is its role as an effective and easily removable directing group that mediates the activation of otherwise unreactive C(sp³)–H bonds.^{[1][2][7]}

Mechanism of Action:

- Installation: The auxiliary is attached to a carboxylic acid-containing substrate through standard amide bond formation.^[6]
- Chelation and Directed C-H Activation: The nitrogen of the quinoline ring and the oxygen of the methoxy group (or the nitrogen of the amide) can act as a bidentate ligand, coordinating to a palladium catalyst. This coordination brings the catalyst into close proximity to a specific

C(sp³)-H bond (typically at the γ -position) within the substrate, enabling selective intramolecular amination.

- Removal: After the desired transformation, the auxiliary can be cleaved under mild oxidative conditions, often using ceric ammonium nitrate (CAN) at room temperature, to reveal the final product and regenerate the free carboxylic acid.[3][6]

[Click to download full resolution via product page](#)

Workflow for using **8-Methoxyquinolin-5-amine** as a directing group.

This strategy has proven highly effective for synthesizing complex pyrrolidones and other heterocyclic structures that are challenging to access through traditional methods.[2][3]

Applications in Medicinal and Agrochemical Chemistry

Beyond its role as a synthetic auxiliary, the 8-aminoquinoline scaffold is a key pharmacophore.

- Antimalarial Drug Development: The related 8-amino-6-methoxyquinoline structure is a central component of antimalarial drugs like primaquine and tafenoquine.[4] This structural similarity makes **8-Methoxyquinolin-5-amine** and its derivatives attractive starting points for the synthesis of new antimalarial agents.
- Herbicidal Potential: Research has shown that derivatives of **8-Methoxyquinolin-5-amine**, such as 8-methoxyquinoline-5-amino acetic acid, exhibit potent herbicidal activity.[10]
- Multi-Target Ligands: By linking 8-aminoquinoline with natural antioxidants like lipoic or caffeic acid, researchers have developed novel compounds with antioxidant and metal-chelating properties, which are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[12]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential for safety.

- Hazard Identification: **8-Methoxyquinolin-5-amine** is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13] Handling should occur in a well-ventilated area or a chemical fume hood.[13]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2–8 °C) under an inert atmosphere to prevent degradation.[2][7]
- First Aid Measures:
 - Inhalation: Move the person to fresh air.[13]
 - Skin Contact: Immediately wash off with soap and plenty of water.[13]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

8-Methoxyquinolin-5-amine is more than just a simple chemical intermediate; it is a sophisticated molecular tool that enables powerful synthetic transformations. Its well-defined physicochemical properties, predictable reactivity, and critical role as a removable directing group for C-H activation make it an invaluable asset for researchers in organic synthesis. Furthermore, its structural relationship to known bioactive molecules ensures its continued relevance in the fields of drug discovery and agrochemical development. This guide has provided a foundational understanding of its properties and applications, intended to empower scientists to leverage this versatile compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. 5-METHOXYQUINOLIN-8-AMINE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [m.chemicalbook.com]
- 7. Cas 30465-68-0,5-METHOXYQUINOLIN-8-AMINE | lookchem [lookchem.com]
- 8. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.leyan.com [file.leyan.com]
- 10. nnpub.org [nnpub.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Chemical properties and reactivity of 8-Methoxyquinolin-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614939#chemical-properties-and-reactivity-of-8-methoxyquinolin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com